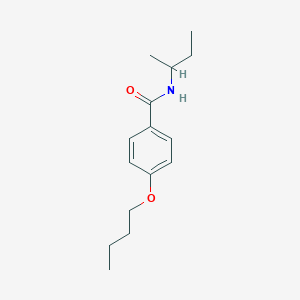![molecular formula C16H16N2O2 B267250 N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
N-methyl-3-[(phenylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the benzamide family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. MPAA has been shown to inhibit the activity of the proteasome, which may contribute to its anti-cancer effects. MPAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPAA has been shown to induce apoptosis (cell death) in certain cells, as well as to inhibit the growth of bacteria and fungi. MPAA has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPAA in lab experiments is its specificity for certain proteins or enzymes. MPAA has been shown to selectively inhibit the activity of the proteasome and HDACs, which makes it a useful tool for studying the function of these proteins. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain cells at high concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on MPAA. One area of interest is the development of more selective inhibitors of the proteasome and HDACs. Another area of interest is the study of MPAA's potential use in combination with other anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other areas of scientific research.
Métodos De Síntesis
MPAA can be synthesized using a variety of methods, including N-methylation of 3-[(phenylacetyl)amino]benzoic acid or N-acylation of N-methyl-3-aminobenzoic acid with phenylacetyl chloride. The purity of the synthesized MPAA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MPAA has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins. For example, MPAA has been used to study the activity of the proteasome, a complex protein involved in the degradation of cellular proteins. MPAA has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
N-methyl-3-[(phenylacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-methyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)13-8-5-9-14(11-13)18-15(19)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
FHXBJQCDFYFNGE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
methanone](/img/structure/B267186.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)